

10-Chloro-9-anthraldehyde solubility in organic solvents

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Compound of Interest

Compound Name: **10-Chloro-9-anthraldehyde**

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An In-Depth Technical Guide to the Solubility of **10-Chloro-9-anthraldehyde** in Organic Solvents

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **10-Chloro-9-anthraldehyde** ($C_{15}H_9ClO$), a key intermediate in the synthesis of complex organic frameworks.^[1] Intended for researchers, chemists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights, and presents a detailed, field-proven protocol for empirical solubility determination. By integrating physicochemical theory with practical methodology, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and analytical characterization involving this compound.

Introduction: Understanding 10-Chloro-9-anthraldehyde

10-Chloro-9-anthraldehyde is a solid, yellow crystalline compound with a melting point of 215–218 °C.^{[2][3][4]} It belongs to the family of polycyclic aromatic hydrocarbons (PAHs), featuring a core anthracene structure substituted with a chloro group at the 10-position and an aldehyde (carbaldehyde) group at the 9-position.^[5]

Key Physicochemical Properties:

- Molecular Formula: C₁₅H₉ClO[3][5]
- Molecular Weight: 240.68 g/mol [3][5]
- IUPAC Name: 10-chloroanthracene-9-carbaldehyde[5]
- CAS Number: 10527-16-9[2][3][5]
- Appearance: Yellow solid/needles[4]

The compound's utility stems from the reactive aldehyde group, which serves as a handle for condensation reactions, and the chloro-substituted anthracene core, which modulates the electronic and steric properties of resulting molecules.[1] Its application in the synthesis of photoisomerizable ethenes and other complex molecules highlights the importance of understanding its behavior in various solvent systems.[2][3][4]

The Theoretical Basis of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which is a practical expression of the thermodynamics of mixing.[6][7] For a substance to dissolve, the energy required to break the solute-solute and solvent-solvent intermolecular forces must be compensated by the energy released upon forming new solute-solvent interactions.

The molecular structure of **10-Chloro-9-anthraldehyde** is fundamentally dichotomous:

- Nonpolar Core: The large, rigid anthracene ring system is aromatic and hydrophobic, dominated by van der Waals forces. This extensive nonpolar surface area is the primary determinant of its solubility.
- Polar Substituents: The electronegative chlorine atom and the carbonyl group (C=O) in the aldehyde introduce significant polarity and dipole-dipole interactions. The aldehyde's oxygen can also act as a hydrogen bond acceptor.

This dual character predicts a nuanced solubility profile. The large nonpolar backbone suggests poor solubility in highly polar, protic solvents like water, while the polar functional groups

suggest that it will be more soluble in organic solvents with some degree of polarity than a purely nonpolar hydrocarbon like anthracene itself.

Predictive Solubility Analysis in Common Organic Solvents

Based on its structure, we can predict the solubility behavior of **10-Chloro-9-anthraldehyde** across different solvent classes:

- Nonpolar Solvents (e.g., Hexane, Cyclohexane): Solubility is expected to be low. While the solvent interacts with the nonpolar core, it cannot effectively solvate the polar aldehyde and chloro groups.
- Aromatic Solvents (e.g., Toluene, Benzene): High solubility is predicted. These solvents are nonpolar to weakly polar and can engage in favorable π - π stacking interactions with the anthracene ring system, effectively solvating the molecule. Literature notes that toluene is a suitable solvent for recrystallization, supporting this prediction.^[4]
- Halogenated Solvents (e.g., Dichloromethane, Chloroform): High solubility is expected. These solvents are weakly polar and can effectively solvate both the nonpolar core and the polar C-Cl bond through dipole-dipole interactions.
- Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF)): Moderate to good solubility is anticipated. These solvents possess a significant dipole moment that can interact favorably with the aldehyde and chloro groups, while their organic character allows for solvation of the aromatic core.
- Polar Protic Solvents (e.g., Ethanol, Methanol): Low to moderate solubility is predicted. These solvents can act as hydrogen bond donors to the aldehyde's oxygen, but the large hydrophobic anthracene body disrupts the strong hydrogen-bonding network of the solvent, making the overall dissolution process less favorable. However, literature indicates that the compound can be crystallized from ethanol, implying sufficient solubility at elevated temperatures.^[4]

Experimental Protocol: Quantitative Solubility Determination

To move from prediction to empirical data, a robust experimental method is required. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid in a solvent.[8]

Safety and Handling Precautions

CAUTION: 10-Chloro-9-anthraldehyde is classified as a hazardous substance.[5][9] It is harmful if swallowed and causes skin and eye irritation.[5] It may also cause skin sensitization upon contact.[9]

- Always handle this compound within a certified chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2][10]
- Avoid inhalation of dust and all personal contact with the material.[9]

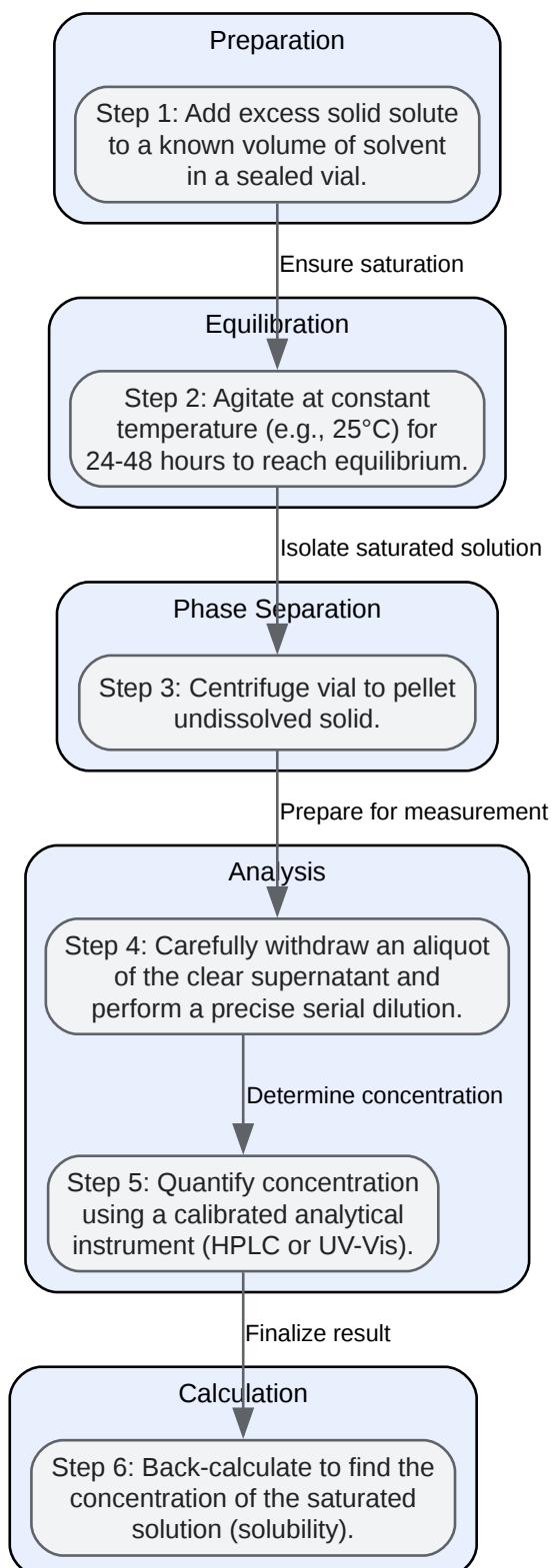
Materials and Equipment

- **10-Chloro-9-anthraldehyde** ($\geq 97\%$ purity)
- Selected organic solvents (analytical grade)
- 20 mL glass scintillation vials with PTFE-lined caps
- Analytical balance (± 0.1 mg)
- Vortex mixer
- Orbital shaker with temperature control
- Centrifuge
- Calibrated micropipettes

- Volumetric flasks
- UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Workflow for Solubility Determination

The following diagram outlines the critical steps of the shake-flask method.



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Caption: Workflow for the Equilibrium Shake-Flask Solubility Measurement.

Detailed Step-by-Step Methodology

- Preparation of Stock Vials: For each solvent to be tested, add approximately 50-100 mg of **10-Chloro-9-anthraldehyde** to a tared 20 mL vial and record the exact mass. Add exactly 10.0 mL of the solvent. The amount of solid should be sufficient to ensure a visible excess remains after equilibrium.
- Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for at least 24 hours. A 48-hour period is recommended to guarantee equilibrium is reached.
- Phase Separation: After equilibration, remove the vials and place them in a centrifuge. Spin at a moderate speed (e.g., 3000 rpm) for 15 minutes to pellet all undissolved solids, leaving a clear, saturated supernatant.
- Sample Dilution: Immediately after centrifugation, carefully open the vial and withdraw a precise aliquot (e.g., 100 μ L) of the supernatant, taking care not to disturb the solid pellet. Transfer this aliquot to a volumetric flask and dilute with a suitable solvent to a final concentration that falls within the linear range of your analytical standard curve.
- Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine its concentration.
- Calculation: Calculate the original concentration in the saturated solution (i.e., the solubility) using the following formula: Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) \times (Dilution Factor)

Results and Data Interpretation

The following table presents expected solubility data for **10-Chloro-9-anthraldehyde** at 25 °C, based on the theoretical principles discussed. This data should be replaced with empirically determined values for any formal study.

Solvent	Solvent Class	Predicted Solubility (mg/mL)	Rationale
Toluene	Aromatic	> 20	High. Favorable π - π stacking and van der Waals interactions.
Dichloromethane	Halogenated	> 20	High. Effective solvation of both polar and nonpolar moieties.
Tetrahydrofuran (THF)	Polar Aprotic	10 - 15	Good. Strong dipole interactions with polar functional groups.
Acetone	Polar Aprotic	5 - 10	Moderate. Good polarity but less effective at solvating the large nonpolar core compared to THF.
Ethanol	Polar Protic	< 1	Low. H-bond acceptance is outweighed by the disruption of the solvent's H-bond network.
Hexane	Nonpolar Aliphatic	< 0.1	Very Low. Ineffective solvation of the polar aldehyde and chloro groups.

Discussion: The predicted results align with chemical theory. The highest solubilities are found in aromatic and halogenated solvents that can effectively solvate the entire molecule. Polar aprotic solvents show moderate success, while polar protic and nonpolar aliphatic solvents are poor choices for dissolving **10-Chloro-9-anthraldehyde** at room temperature. This data is

critical for selecting appropriate solvents for chemical reactions (e.g., using toluene as a reaction medium) or for purification techniques like recrystallization, where a solvent with high solubility at elevated temperatures but lower solubility at room temperature (like ethanol) would be ideal.[4]

Conclusion

10-Chloro-9-anthraldehyde exhibits a solubility profile dominated by its large, nonpolar aromatic core. It is readily soluble in aromatic and halogenated organic solvents, moderately soluble in polar aprotic solvents, and sparingly soluble in polar protic and nonpolar aliphatic solvents. This in-depth understanding, supported by the robust experimental protocol provided, empowers researchers to make informed decisions regarding solvent selection, thereby enhancing the efficiency, yield, and purity of synthetic and analytical procedures involving this valuable chemical intermediate.

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